molecular formula C11H9NO5 B595452 (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid CAS No. 133319-36-5

(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid

Cat. No.: B595452
CAS No.: 133319-36-5
M. Wt: 235.195
InChI Key: FTYIPEUXWXPNBZ-QMMMGPOBSA-N
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Description

(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid is a chiral compound with significant importance in various fields of scientific research. This compound features a phthalimide group attached to a hydroxypropanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid typically involves the reaction of phthalic anhydride with an amino acid derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The phthalimide group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a keto derivative.

    Reduction: Formation of an amino acid derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5-Amino-2-(4-nitro-1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid
  • (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-aminopropanoic acid

Uniqueness

(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid is unique due to its specific structural features, such as the presence of both a hydroxy group and a phthalimide group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(2S)-3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c13-8(11(16)17)5-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4,8,13H,5H2,(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYIPEUXWXPNBZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737605
Record name (2S)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133319-36-5
Record name (2S)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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